N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide
Description
This compound is a bis-indole derivative featuring two distinct indole moieties linked via a carboxamide and a propylamino-3-oxo bridge. The 5-methoxy and 1-methyl substituents on one indole ring likely enhance steric and electronic properties, influencing solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-28-21-8-7-18(31-2)13-17(21)14-22(28)24(30)26-12-10-23(29)25-11-9-16-15-27-20-6-4-3-5-19(16)20/h3-8,13-15,27H,9-12H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
UYFZGMYCNDQMMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tryptamine and 5-methoxy-1-methyl-1H-indole-2-carboxylic acid.
Coupling Reaction: The key step involves the coupling of tryptamine with the carboxylic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Automation: Utilizing automated systems for large-scale synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 337.4 g/mol. It features an indole core, which is significant in medicinal chemistry due to its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, an essential enzyme in the HIV replication cycle. Research indicates that derivatives of indole compounds can effectively inhibit the strand transfer activity of HIV integrase. For instance, structural modifications on similar indole derivatives have shown increased inhibitory effects, suggesting that N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide could be optimized for enhanced antiviral activity .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various bacterial strains, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies report minimum inhibitory concentrations (MICs) as low as 1 μg/mL against MRSA, indicating significant antibacterial potential .
Neuroprotective Effects
Indole derivatives are being researched for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Structure-activity relationship studies indicate that modifications to the indole structure can enhance neuroprotective effects, suggesting that this compound may also possess similar properties .
Anti-Cancer Activity
Indole-based compounds have been explored for their potential anti-cancer properties. The interactions between indole derivatives and various cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis. Further research is necessary to establish the efficacy of this specific compound in cancer therapy .
Case Study 1: HIV Integrase Inhibition
In a study focusing on indole derivatives, researchers synthesized various compounds and assessed their ability to inhibit HIV integrase. The study found that certain modifications significantly improved binding affinity and inhibitory potency, with IC50 values reaching as low as 0.13 μM for optimized derivatives .
Case Study 2: Antimicrobial Activity Against MRSA
A detailed evaluation of several indole derivatives revealed that this compound exhibited potent activity against MRSA strains with MIC values lower than standard antibiotics used in clinical settings .
Mechanism of Action
The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- Indole-2-carboxamide group : Common in enzyme inhibitors (e.g., targeting indolethylamine-N-methyltransferase, IEMT) .
- N-propylamino-3-oxo linker: Facilitates hydrogen bonding and conformational flexibility.
- Substituents : 5-methoxy (electron-donating) and 1-methyl (steric hindrance) groups differentiate it from simpler indole analogs.
Comparison Table: Structural and Functional Attributes
Biological Activity
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the indole derivatives class. Its intricate structure, which includes an indole moiety and a carboxamide functional group, suggests potential biological activities that warrant investigation in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , and its molecular weight is approximately 418.5 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it a subject of interest for various therapeutic applications .
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies show that compounds with similar structural motifs have demonstrated significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . For instance, related indole derivatives have been reported with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA.
- Antitumor Activity : Indole derivatives have been linked to antiproliferative effects in various cancer cell lines. Compounds derived from indoles have shown activity against A549 lung cancer cells, indicating their potential as anticancer agents .
- COX Inhibition : Some indole-based compounds have been identified as dual inhibitors of cyclooxygenase (COX)-1/2 and lipoxygenase (LOX), which are critical enzymes in inflammatory processes. This suggests that this compound could possess anti-inflammatory properties .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest potential interactions with biological macromolecules, including proteins involved in cell signaling pathways and metabolic processes. Understanding these interactions is crucial for determining the compound's therapeutic efficacy and safety profile .
Case Studies
Several case studies have explored the biological activity of related indole compounds:
These findings highlight the potential of indole derivatives, including this compound, in developing new therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide?
The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : Formation of the indole-carboxylic acid intermediate via refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones or thiourea derivatives in acetic acid with sodium acetate as a catalyst .
- Step 2 : Coupling the intermediate with 2-(1H-indol-3-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the final product .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, indole N-H stretch at ~3400 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: ~448.5 g/mol) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity?
- Catalyst Screening : Replace sodium acetate with pyrrolidine or DBU to enhance reaction kinetics in condensation steps .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for better solubility of intermediates .
- Temperature Control : Use microwave-assisted synthesis to reduce reflux times (e.g., 30 min vs. 3–5 h) .
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., molar ratios, temperature) .
Q. How should researchers address contradictory reports on the compound’s biological activity?
- Assay Standardization : Compare DPPH/FRAP antioxidant assays (IC₅₀ values) under identical conditions (e.g., pH 7.4, 25°C) to minimize variability .
- Cell Model Selection : Validate activity in both immortalized (e.g., HEK-293) and primary cell lines to assess tissue-specific effects.
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic differences .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Q. What methodologies are recommended for investigating metabolic stability?
- In Vitro Liver Microsomes : Incubate the compound with rat/human microsomes and quantify degradation via LC-MS/MS .
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect hydroxylated or demethylated metabolites .
Contradiction Analysis & Experimental Design
Q. How to resolve discrepancies in reported antioxidant vs. pro-oxidant effects?
- Redox Profiling : Measure ROS generation (DCFH-DA assay) alongside antioxidant activity in the same model .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
- Chelation Studies : Add EDTA to assess metal ion-dependent pro-oxidant behavior .
Q. What controls are essential in cytotoxicity assays to ensure data reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
